molecular formula C8H9IO B1626794 1-Iodo-4-(methoxymethyl)benzene CAS No. 91912-54-8

1-Iodo-4-(methoxymethyl)benzene

Cat. No. B1626794
CAS RN: 91912-54-8
M. Wt: 248.06 g/mol
InChI Key: DCQYAEJVEBYSTJ-UHFFFAOYSA-N
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Description

“1-Iodo-4-(methoxymethyl)benzene” is an organic compound with the molecular formula C8H9IO . It is used in laboratory chemicals .


Molecular Structure Analysis

The molecular structure of “1-Iodo-4-(methoxymethyl)benzene” consists of an iodine atom and a methoxymethyl group attached to a benzene ring .

Scientific Research Applications

Formation in Organic Reactions

1-Iodo-4-(methoxymethyl)benzene can be formed as a product in various organic reactions. For example, it is reported that the reaction of certain dien-ynes with iodine under UV irradiation leads to the formation of iodine-substituted benzenes, such as 1-Iodo-4-(methoxymethyl)benzene, in high yields (Matsumoto, Takase, & Ogura, 2008).

Role in Catalytic Processes

This compound plays a role in catalytic processes. For instance, its derivatives are used in the catalytic cyclocondensation of certain benzene compounds, leading to the formation of regioisomeric pillar[5]arenes (Kou et al., 2010).

Applications in Halogenation

1-Iodo-4-(methoxymethyl)benzene is also involved in halogenation reactions. Research has shown its use in the regioselective iodination of aromatic ethers, leading to high-yield products (Zupan, Iskra, & Stavber, 1997).

Use in Polymer Synthesis

This compound is significant in the synthesis of polymers. It has been utilized in the preparation of polyethers with pendant hydroxyl groups, demonstrating its versatility in polymer chemistry (Nishikubo et al., 1999).

Involvement in Radical Polymerization

It also finds application in radical polymerization, where its derivatives are used as initiators or components in the polymerization process (Han & Tsarevsky, 2012).

Contribution to Molecular Electronics

1-Iodo-4-(methoxymethyl)benzene serves as a building block in the field of molecular electronics, aiding in the synthesis of various electronic components (Stuhr-Hansen et al., 2005).

Impact on Liquid Crystal Research

This compound contributes to research in liquid crystals, particularly in the synthesis and investigation of calamitic liquid crystals with low aspect-ratios (Hsu et al., 2005).

Safety And Hazards

According to the safety data sheet for a related compound, 4-Iodoanisole, it is recommended to avoid contact with skin and eyes, and to use personal protective equipment as required .

properties

IUPAC Name

1-iodo-4-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQYAEJVEBYSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50549752
Record name 1-Iodo-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-(methoxymethyl)benzene

CAS RN

91912-54-8
Record name 1-Iodo-4-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91912-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-4-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50549752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-4-(methoxymethyl)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Calvet, M Livecchi, F Schmidt - The Journal of Organic …, 2011 - ACS Publications
A general and efficient procedure for the synthesis of functionalized 5-azaindoles through the catalyzed heteroannulation of 4-acetamido-3-iodopyridines and diarylalkynes is described…
Number of citations: 17 pubs.acs.org
P Chuentragool, K Vongnam, P Rashatasakhon… - Tetrahedron, 2011 - Elsevier
A convenient and cost-effective synthetic method for symmetrical diarylethynes from inexpensive calcium carbide and aryl iodide has been developed. The reaction not only proceeds …
Number of citations: 74 www.sciencedirect.com

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